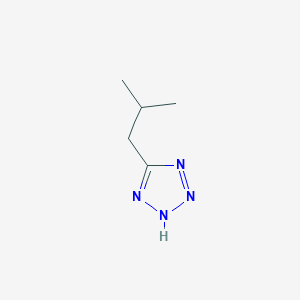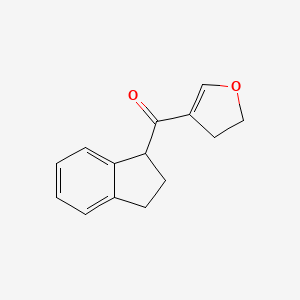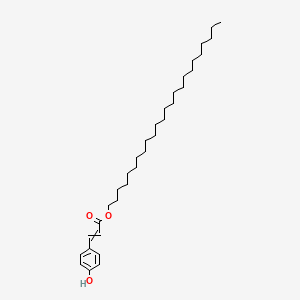![molecular formula C18H26O2Si2 B14330440 [[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) CAS No. 111866-74-1](/img/structure/B14330440.png)
[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) is an organic compound with the molecular formula C20H26O2Si2 It is characterized by the presence of two trimethylsilane groups attached to a biphenyl core through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of 2,5-dihydroxy-1,1’-biphenyl with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of silyl ethers, resulting in the desired compound .
Industrial Production Methods
While specific industrial production methods for [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of catalysts.
Major Products Formed
Oxidation: Biphenyl quinones.
Reduction: Biphenyl hydroquinones.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in bioactive compounds.
Mécanisme D'action
The mechanism of action of [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups can be cleaved under acidic or basic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. This reactivity makes it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2-Phenylenebis(oxy)]bis(trimethylsilane): Similar structure but with a different arrangement of the biphenyl core.
[2,5-Di-tert-butyl-1,4-phenylene]bis(oxy)bis(trimethylsilane): Contains tert-butyl groups instead of hydrogen atoms on the biphenyl core.
Propriétés
Numéro CAS |
111866-74-1 |
|---|---|
Formule moléculaire |
C18H26O2Si2 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
trimethyl-(2-phenyl-4-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C18H26O2Si2/c1-21(2,3)19-16-12-13-18(20-22(4,5)6)17(14-16)15-10-8-7-9-11-15/h7-14H,1-6H3 |
Clé InChI |
OVAODMWEIPYONV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


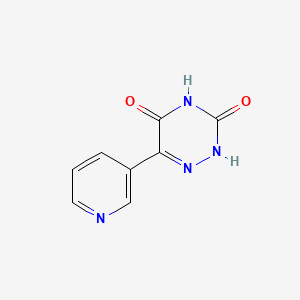
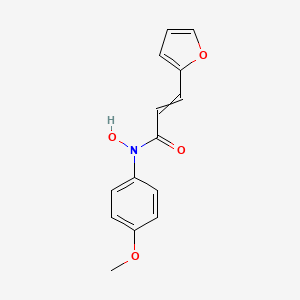
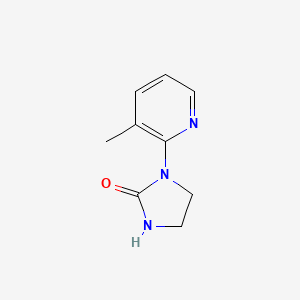
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
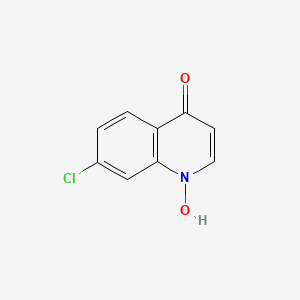
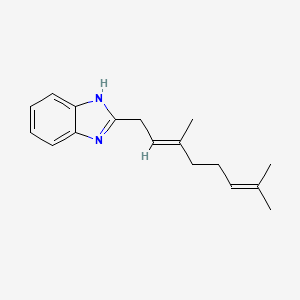
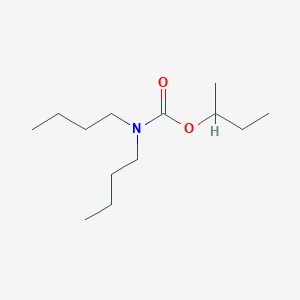
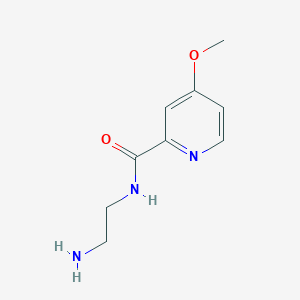

![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
